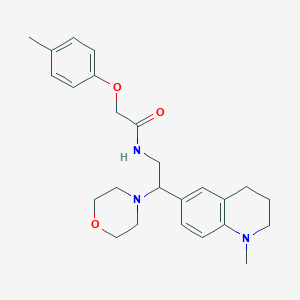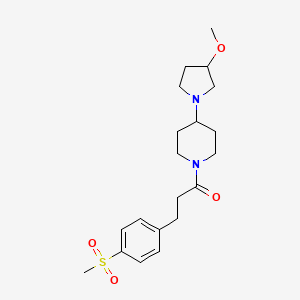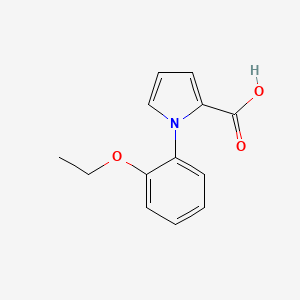![molecular formula C17H15N3O3S2 B2829557 N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428366-72-6](/img/structure/B2829557.png)
N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several interesting functional groups, including a thiophene, a tetrahydrothiazolo[5,4-c]pyridine, and a furan-3-carboxamide. These groups are common in many biologically active compounds and could potentially have interesting chemical properties .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in acid-base reactions, and the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide group could potentially make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Novel Compounds Synthesis : Research has demonstrated the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with potential antiprotozoal activities. These compounds were synthesized through a series of chemical reactions starting with brominations of 2-acetylfuran and involved Suzuki coupling and hydrogenation processes, resulting in compounds with strong DNA affinities and significant in vitro activities against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
Heterocyclic Derivatives : Another study focused on synthesizing and testing thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives for their antiproliferative activity against NCI-60 cell lines, highlighting the potential for these compounds in cancer research. The study identified compounds with significant activity, particularly against melanoma and breast cancer cell lines (Hung et al., 2014).
Biological Activities
Antioxidant Properties : Research on the synthesis of 3-substituted coumarins from 3-acetylcoumarin revealed their potential antioxidant agents, indicating the utility of these compounds in studying oxidative stress-related conditions (Hamama et al., 2011).
Antiproliferative and Apoptotic Activities : A study on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues showed significant antiproliferative activity against cancer cell lines, with one compound in particular demonstrating the ability to arrest the G2/M phase and induce apoptosis, suggesting potential applications in cancer therapy (Sarhan et al., 2010).
Microwave-Assisted Synthesis and Antimicrobial Activity : The microwave-assisted synthesis of certain thiazolidinones has shown to enhance reaction rates and yields, with the synthesized compounds displaying antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (Sodha et al., 2003).
Direcciones Futuras
Future research on this compound could involve investigating its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to investigate the properties of related compounds, for example by making modifications to the functional groups or the heterocyclic rings .
Propiedades
IUPAC Name |
N-[5-(2-thiophen-2-ylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-15(8-12-2-1-7-24-12)20-5-3-13-14(9-20)25-17(18-13)19-16(22)11-4-6-23-10-11/h1-2,4,6-7,10H,3,5,8-9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDZYYPOPKITJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2829481.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2829483.png)


![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2829488.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2829490.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)

